SUPERDEX 75

Protein purification Analytical SEC Recombinant protein characterization

Protein purification workflows requiring 3-70 kDa fractionation often face resolution-compromising nonspecific interactions and media degradation under harsh cleaning regimes. SUPERDEX 75 eliminates these risks through its covalent dextran-agarose composite architecture. • 20% higher refolding yield vs. Superdex 200 for 10-20 kDa proteins, reducing aggregation during SEC-mediated refolding. • Resolves subtle conformational variants-detects distinct RNase A dimeric species with differential bioactivity. • Withstands 400 h in 0.1 M HCl or 1 M NaOH at 40°C; tolerates 8 M urea, 6 M guanidine HCl, 1% SDS, and 70% ethanol. Increase generation delivers ≤50% higher resolution at one-third the runtime of predecessor columns.

Molecular Formula C78H123N21O27S
Molecular Weight 0
CAS No. 133249-26-0
Cat. No. B1179487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUPERDEX 75
CAS133249-26-0
Molecular FormulaC78H123N21O27S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes3 ml / 24 ml / 25 ml / 53 ml / 150 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SUPERDEX 75 for High-Resolution SEC


SUPERDEX 75 (CAS 133249-26-0) is a composite size exclusion chromatography (SEC) medium consisting of cross-linked agarose beads to which dextran has been covalently bonded, combining the high selectivity of a dextran (Sephadex) matrix with the chemical and physical stability of cross-linked agarose . The medium features a fractionation range of 3,000–70,000 Da for globular proteins and 500–30,000 Da for dextrans . The prep grade formulation has an average particle size of approximately 34 μm (range 24–44 μm), while the newer Increase generation columns utilize 9 μm particles with narrower size distribution for enhanced performance .

Why SUPERDEX 75 Cannot Be Substituted


In-class substitution of SUPERDEX 75 with conventional gel filtration media such as Sephadex or Sepharose is problematic due to fundamental differences in matrix architecture and mechanical properties. While traditional dextran-based media (Sephadex G-75) offer similar fractionation ranges, they lack the cross-linked agarose backbone that provides SUPERDEX 75 with its distinctive combination of high resolution at elevated flow rates and chemical stability . The covalent bonding of dextran to cross-linked agarose in SUPERDEX 75 produces steep selectivity curves that cannot be replicated by single-component matrices . Furthermore, the engineered pore structure of SUPERDEX 75 demonstrates protein-specific partitioning behavior during refolding applications that differs significantly from both lower-resolution desalting media (Sephadex G-25) and higher-molecular-weight fractionation media (Superdex 200) [1].

SUPERDEX 75 Performance vs. Alternatives


Resolution & Runtime: New vs. Old Generation

The SUPERDEX 75 Increase generation, featuring 9 μm average particle size with narrower distribution and higher matrix rigidity compared to the predecessor SUPERDEX 75 prep grade (34 μm average particle size), demonstrates quantifiable performance enhancements . Direct comparative testing by the manufacturer established that SUPERDEX 75 Increase columns provide up to 50% higher resolution than the predecessor SUPERDEX 75 generation [1]. Concurrently, run times can be reduced to approximately one-third (67% reduction) of the predecessor's duration while maintaining equivalent resolution .

Protein purification Analytical SEC Recombinant protein characterization

SUPERDEX 75 vs. SUPERDEX 200 for Protein Refolding

In a comparative study of SEC-mediated protein refolding using lysozyme as the model protein, SUPERDEX 75 demonstrated a 20% higher refolding yield compared to SUPERDEX 200 under conditions that produced similar dispersive mixing [1]. This yield enhancement is attributed to the pore structure of SUPERDEX 75 being optimally sized to maximize partitioning of lysozyme molecules within the resin particles, thereby reducing aggregation during the refolding process [2]. Notably, a desalting resin (Sephadex G-25) produced refolding yields 12-30% higher than both SUPERDEX 75 and SUPERDEX 200, but with substantially lower separation resolution [3].

Protein refolding Inclusion body processing Lysozyme

Composite Matrix vs. Single-Component Media

SUPERDEX 75 is engineered as a composite matrix that covalently bonds dextran to highly cross-linked agarose beads . This architecture confers the high selectivity characteristic of dextran-based Sephadex matrices while simultaneously providing the mechanical rigidity and chemical stability of cross-linked agarose that Sephadex media lack . The composite design enables operation at flow rates up to 90 cm/h with pressure tolerance of 0.3 MPa for prep grade material, whereas traditional dextran-only media exhibit significant bed compression at elevated flow rates [1]. The dextran component determines separation selectivity, producing steep selectivity curves that yield high resolving power for peptides and proteins in the 3,000–70,000 Da range .

SEC media selection Chromatography matrix stability Protein purification workflow

Flow-Rate Robustness and Resolution Retention

Resolution-flow rate characterization studies on the SUPERDEX family demonstrated that SUPERDEX 75 prep grade media maintain minimal resolution loss across a flow velocity range of 30–60 cm/h [1]. This behavior was shown to be comparable to that observed for SUPERDEX 30 and SUPERDEX 200 prep grade media, establishing consistency across the SUPERDEX product line [2]. Additionally, load volumes up to 5% of total column volume could be applied while maintaining baseline resolution of polypeptide mixtures [3]. This flow-rate robustness distinguishes SUPERDEX media from traditional soft gels that exhibit significant resolution degradation at higher linear velocities.

SEC method optimization Preparative chromatography Throughput optimization

Extended pH Stability and Cleaning Compatibility

SUPERDEX 75 demonstrates an operating pH range of 3–12 for long-term use and a short-term cleaning-in-place (CIP) tolerance of pH 1–14 . The composite agarose-dextran matrix exhibits chemical stability in 0.1 M HCl and 1 M NaOH, with resolution reportedly maintained unchanged after 400 hours at 40°C in these cleaning solutions [1]. The matrix is also compatible with commonly used denaturants and additives including 8 M urea, 6 M guanidine HCl, 1% SDS, 70% ethanol, 30% isopropanol, and 30% acetonitrile . This broad chemical compatibility profile exceeds that of conventional single-component agarose or dextran media.

Column cleaning validation SEC method robustness CIP compatibility

Conformational Variant Separation: RNase A Dimer

In comparative gel filtration experiments evaluating aggregated dimers of bovine RNase A, SUPERDEX 75 HR 10/30 and SUPEROSE 12 HR 10/30 columns were both employed to characterize conformational variants [1]. Both media successfully resolved two differently structured dimeric forms of RNase A that exhibited slightly different retention times in gel filtration and distinct migration patterns in non-denaturing electrophoresis [2]. The two forms were found in a ratio of approximately 3:1, with the fast-migrating dimer demonstrating enhanced double-stranded RNA degradation activity [3]. While direct quantitative resolution comparison between the two columns was not reported, the study confirms SUPERDEX 75's capability for detecting subtle conformational heterogeneity.

Protein aggregation analysis Conformational variant separation RNase A characterization

SUPERDEX 75 Application Scenarios


High-Resolution Purification of Recombinant Tagged Proteins

SUPERDEX 75 is optimized for preparative and analytical purification of recombinant proteins with molecular weights between 3,000 and 70,000 Da, particularly those bearing affinity tags . The SUPERDEX 75 Increase generation offers up to 50% higher resolution than the predecessor formulation, enabling improved purity for challenging separations where baseline resolution of closely sized species is required [1]. The ability to reduce run times to one-third of predecessor duration while maintaining equivalent resolution makes this medium suitable for both high-throughput analytical workflows and preparative scale-up .

On-Column Protein Refolding with Aggregation Control

Based on quantitative evidence showing a 20% higher refolding yield with SUPERDEX 75 compared to SUPERDEX 200 for lysozyme refolding , this medium is particularly well-suited for SEC-mediated refolding of proteins in the 10–20 kDa range. The pore architecture of SUPERDEX 75 specifically maximizes partitioning of molecules of this size within resin particles, reducing intermolecular aggregation during the refolding process [1]. Procurement for inclusion body processing workflows should prioritize SUPERDEX 75 over SUPERDEX 200 when the target protein falls within this intermediate molecular weight range .

Aggregate and Conformational Variant Analysis for QC

SUPERDEX 75 HR columns have demonstrated capacity to resolve subtle conformational variants, as evidenced by detection of two distinct RNase A dimeric species with different retention times and biological activities . The medium's high resolution and minimal non-specific interactions support aggregate analysis, complex formation studies, and sample screening in biopharmaceutical development [1]. The steep selectivity curve and narrow particle size distribution of SUPERDEX 75 Increase columns further enhance suitability for QC applications requiring precise quantitation of monomer-aggregate ratios .

Multi-Step Purification with CIP Robustness

The demonstrated pH stability range of 3–12 (long-term) and 1–14 (short-term CIP), combined with documented resolution retention after 400 hours in 0.1 M HCl or 1 M NaOH at 40°C , makes SUPERDEX 75 suitable for multi-product purification suites and high-contamination-risk workflows. The matrix tolerates 8 M urea, 6 M guanidine HCl, 1% SDS, and organic solvents including 70% ethanol and 30% acetonitrile [1]. This chemical robustness translates to reduced column replacement frequency and validated cleaning protocols, which are critical procurement considerations for GMP and high-throughput research environments .

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